AZD-4818
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUHSABWJPWNK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143232 | |
| Record name | AZD-4818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003566-93-5 | |
| Record name | AZD-4818 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4818 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-4818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-4818 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Spirocyclic Synthesis (WO2008103126)
The primary route involves spiroannulation of a benzofuran precursor with piperidine derivatives:
Critical intermediate : 5-Chlorospiro[benzofuran-2(3H),4'-piperidine] (Yield: 68% over 3 steps)
Side Chain Installation (WO2009011653)
The (2S)-2-hydroxypropoxy chain is introduced via epoxide ring-opening :
Final Functionalization
Late-stage modifications include:
A. Phenoxypropanoic acid formation
- Etherification :
Analytical Characterization
Purity and Stability Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| HPLC purity | >98% | C18, MeCN/H₂O gradient | |
| Storage stability | 2 years (-20°C) | Accelerated testing | |
| Aqueous solubility | <0.1 mg/mL (pH 7.4) | Shake-flask |
Spectroscopic Data
- HRMS : m/z 567.1602 [M+H]⁺ (calc. 567.1608)
- ¹³C NMR (DMSO-d6): δ 172.8 (COOH), 156.2 (spiro C), 62.1 (CHOH)
Process Optimization Challenges
Spirocyclization Side Reactions
Early routes suffered from dimerization during spirocyclization:
Epoxide Ring-Opening Regiochemistry
Non-catalyzed conditions led to regioisomeric mixture :
Formulation Considerations
Preclinical Formulation (MedchemExpress)
| Component | Proportion | Role |
|---|---|---|
| DMSO | 30% | Primary solvent |
| PEG300 | 50% | Co-solvent |
| Tween 80 | 10% | Surfactant |
| Saline | 10% | Tonicity adjustment |
Preparation protocol :
- Dissolve this compound in DMSO
- Add PEG300 gradually with vortexing
- Incorporate Tween 80
- Dilute with saline to final volume
Comparative Analysis of Synthetic Approaches
Patent Routes vs. Academic Synthesis
| Parameter | WO2008103126/1653 | Academic Alternatives |
|---|---|---|
| Spirocyclization | K₂CO₃/DMF | Pd-catalyzed coupling |
| Chiral control | Titanium-mediated | Chiral auxiliaries |
| Overall yield | 22% (12 steps) | 15% (14 steps) |
Key advantage : Patent routes achieve better stereocontrol through asymmetric catalysis rather than resolution.
Scale-Up Considerations
Critical Quality Attributes
- Impurity profile : ≤0.5% dimeric byproduct
- Residual solvents : DMF < 500ppm (ICH Q3C)
Industrial Purification
- Chromatography : Silica gel → SMB chromatography
- Crystallization : Ethyl acetate/heptane (3:1)
Chemical Reactions Analysis
Sharpless Asymmetric Dihydroxylation and Epoxidation
The synthesis of chiral epoxide intermediates critical to AZD-4818 employs Sharpless Asymmetric Dihydroxylation (AD) on alkene precursors. For example:
-
Alkene 13 undergoes AD with potassium ferricyanide as the osmium reoxidant, yielding diol 16 in >98% enantiomeric excess (ee) .
-
Solvent optimization replaced tert-butanol with isopropanol to resolve solubility issues .
-
Post-reduction osmium levels were controlled to <6 ppm using sodium sulfite washes .
This diol is subsequently converted to epoxide 38 via mesylation and base-induced cyclization (e.g., KOt-Bu in THF/IPA) .
Enzymatic Resolution and Intermediate Stability Challenges
Racemic intermediates like 42rac were resolved using enzymatic methods:
-
Succinate derivatives of 42rac underwent enzymatic resolution to isolate 42R (>98% ee, 22% yield) .
-
Stability issues plagued intermediates such as bromide 46 , which degraded within 24 hours at −5°C, necessitating telescoped processes .
Nucleophilic Aromatic Substitution and Hydrogenation
Key steps include:
-
Intermediate 42R reacts with 3-fluoro-4-nitrophenol via nucleophilic aromatic substitution (156 kg scale) .
-
Hydrogenation of nitro group 43 to aniline used Pt/C in THF (4 bar H₂), though competing epoxide ring-opening required rigorous catalyst screening .
Epoxide Ring-Opening and Impurity Management
Route B (Scheme 13) faced impurity formation due to water-mediated epoxide degradation:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| 50–52 | Water attack on epoxide | Controlled water content and reaction conditions |
| 53–54 | Aniline-epoxide dimerization | Abandoned Route B due to irreparable impurities |
Final Coupling and Deprotection
The synthesis concludes with:
-
Coupling of epoxide 40 and aryl bromide 41 under optimized conditions .
-
EDCI-promoted coupling of deprotected intermediates with N-methoxycarbonyl-L-tert-leucine, followed by bisulfate salt formation .
Process Optimization Highlights
This synthesis exemplifies the challenges of stereochemical control and intermediate stability in large-scale pharmaceutical production. The strategic use of asymmetric catalysis, enzymatic resolution, and telescoped processes underscores the complexity of this compound’s chemical architecture .
Scientific Research Applications
Chemistry: Used as a tool compound to study the chemokine receptor 1 and its role in inflammation.
Biology: Investigated for its effects on immune cell function and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating chronic obstructive pulmonary disease and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
AZD-4818 exerts its effects by antagonizing the chemokine receptor 1 (CCR1). This receptor is involved in the recruitment and activation of immune cells, such as monocytes and neutrophils, to sites of inflammation. By blocking CCR1, this compound inhibits the inflammatory response, reducing tissue damage and improving symptoms in conditions like chronic obstructive pulmonary disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
AZD-4818 vs. BI-638683 (CCR1/CCR2 Antagonist)
- Preclinical data on its efficacy in COPD or other inflammatory diseases remain unreported .
This compound vs. BL5923 (Selective CCR1 Antagonist)
- It has shown efficacy in multiple disease models: Lupus nephritis and diabetic nephropathy: Reduced renal tissue damage and improved survival in CCR1-deficient mice . Colorectal cancer metastasis: Inhibited myeloid cell accumulation and extended survival in mouse models . Fungal infections: Enhanced survival and reduced fungal burden in immunocompetent mice .
This compound vs. AZD-5672 (CCR5 Antagonist)
- AZD-5672 is an oral CCR5 antagonist (IC50 = 0.32 nM) with moderate hERG ion channel activity (IC50 = 7.3 µM).
- Key Contrast: Unlike this compound’s CCR1 specificity, AZD-5672 targets CCR5, a receptor implicated in HIV entry and autoimmune diseases.
This compound vs. AZD2423 (CCR2 Negative Allosteric Modulator)
- AZD2423 is a non-competitive CCR2 modulator (IC50 = 1.2 nM for Ca2+ flux inhibition) with oral bioavailability. It targets CCR2, a receptor involved in metabolic and inflammatory diseases, but its development status remains unclear .
- Key Contrast : AZD2423’s mechanism (allosteric modulation) and target (CCR2) differ from this compound’s direct CCR1 antagonism, highlighting divergent therapeutic applications.
Discussion
- Efficacy : BL5923 outperforms this compound in preclinical models, suggesting CCR1 antagonism may have broader applications beyond COPD.
- Safety : this compound’s inhaled administration may reduce systemic toxicity compared to oral CCR antagonists like AZD-5672, which exhibit off-target hERG activity .
- Therapeutic Strategy : Combining this compound with other anti-inflammatory agents (e.g., corticosteroids) or targeting multiple chemokine receptors (e.g., CCR1/CCR2 dual inhibition) could enhance efficacy in complex diseases like COPD .
Biological Activity
AZD-4818 is a chemokine receptor CCR1 antagonist developed primarily for the treatment of chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and pharmacological data.
Overview of this compound
This compound is designed to inhibit the CCR1 receptor, which plays a significant role in inflammatory processes. Its mechanism of action involves blocking the recruitment of inflammatory cells to sites of tissue damage, which is particularly relevant in diseases characterized by chronic inflammation, such as COPD.
Study Design
A pivotal study evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD. This double-blind, placebo-controlled trial involved 65 participants randomized to receive either this compound (300 µg) or a placebo twice daily for four weeks (NCT00629239) .
Results Summary
| Parameter | This compound Group (n=33) | Placebo Group (n=32) | p-value |
|---|---|---|---|
| Change in FEV1 | 0.026 L | - | 0.69 |
| Change in morning PEF | -6 L/min | - | 0.23 |
| 6-Minute Walk Test | No significant change | - | - |
| MMRC Dyspnoea Index | No significant change | - | - |
| BODE Index | No significant change | - | - |
| CCQ Scores | No significant change | - | - |
The study concluded that while this compound was well tolerated, there was no statistically significant improvement in lung function or quality of life measures compared to placebo .
Pharmacokinetics and Safety Profile
Plasma concentration levels of this compound were measured at baseline and during treatment. The results indicated expected exposure levels without significant adverse effects. Out of the treatment-related adverse events reported, two were classified as serious but not directly attributable to the medication .
Mechanistic Insights
Research has indicated that CCR1 antagonism may not provide the anticipated therapeutic benefits in COPD due to complex pathophysiological factors influencing inflammation and immune response in these patients . The lack of efficacy observed with this compound aligns with findings from other studies involving CCR1 antagonists across various inflammatory conditions .
Case Studies and Broader Implications
In addition to COPD, investigations into this compound's potential applications have been conducted in other inflammatory diseases. For instance, its role in modulating immune responses has been explored in contexts like rheumatoid arthritis and multiple myeloma, although results remain inconclusive regarding its effectiveness as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
